Ethyl-L-NIO Exhibits a Distinct NOS Isoform Selectivity Profile Compared to its Parent Compound L-NIO
Ethyl-L-NIO differentiates itself from its parent analog, L-NIO, by its selectivity profile for neuronal NOS (nNOS) over endothelial NOS (eNOS). Ethyl-L-NIO shows approximately 3.4-fold selectivity for nNOS (Ki = 5.3 µM) over eNOS (Ki = 18 µM). In contrast, L-NIO is a potent but non-selective inhibitor, exhibiting only a 2.3-fold preference for nNOS (Ki = 1.7 µM) over eNOS (Ki = 3.9 µM) . The reduced selectivity of L-NIO makes it a less suitable tool for experiments aiming to dissect the role of nNOS specifically.
| Evidence Dimension | Selectivity Ratio (nNOS Ki / eNOS Ki) |
|---|---|
| Target Compound Data | nNOS Ki = 5.3 µM; eNOS Ki = 18 µM. Ratio = 3.4 |
| Comparator Or Baseline | L-NIO: nNOS Ki = 1.7 µM; eNOS Ki = 3.9 µM. Ratio = 2.3 |
| Quantified Difference | Ethyl-L-NIO is 1.5 times more selective for nNOS over eNOS compared to L-NIO (3.4-fold vs. 2.3-fold). |
| Conditions | Enzymatic assays using purified NOS isoforms, measuring conversion of L-[3H]arginine to L-[3H]citrulline. |
Why This Matters
This difference in isoform selectivity is critical for researchers aiming to attribute a biological effect to a specific NOS isoform, enabling more precise experimental design and reducing off-target confounding.
